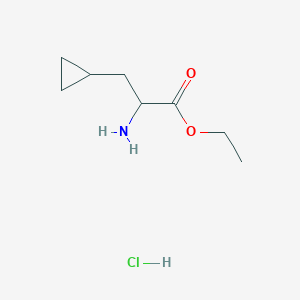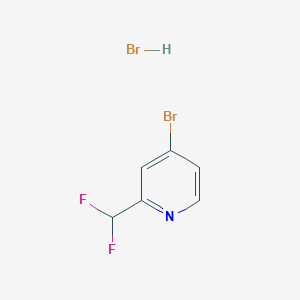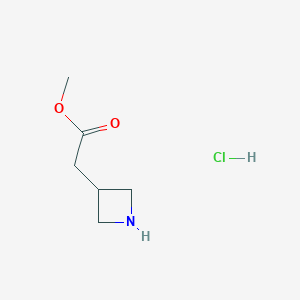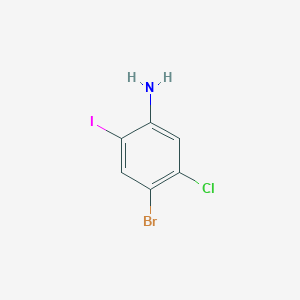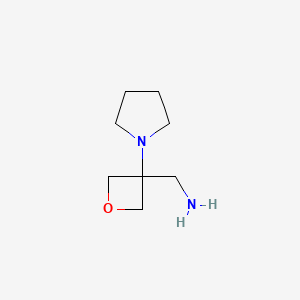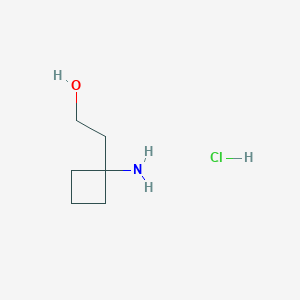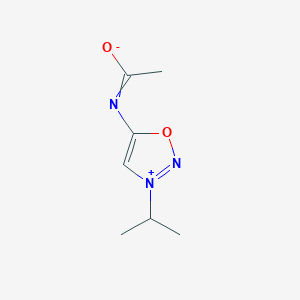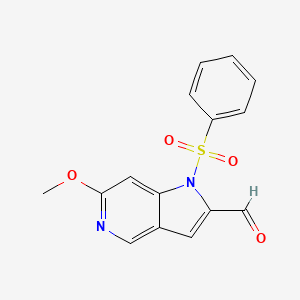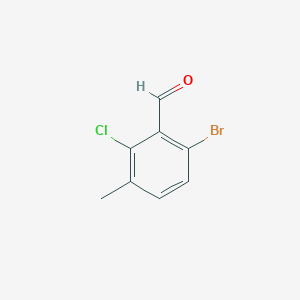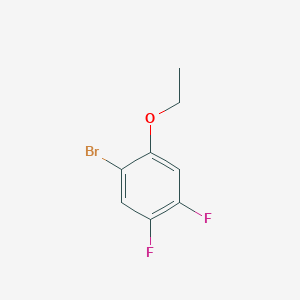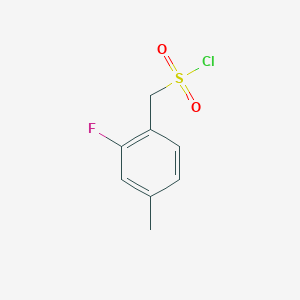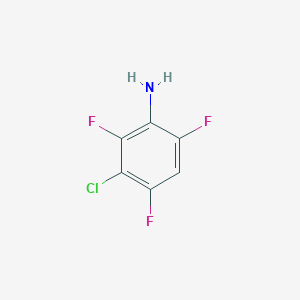
3-Chloro-2,4,6-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4,6-trifluoroaniline is a derivative of aniline where the hydrogen atoms in the 3rd position is replaced by a chlorine atom and the hydrogen atoms in the 2nd, 4th, and 6th positions are replaced by fluorine atoms . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis .
Synthesis Analysis
The synthesis of trifluoroaniline derivatives typically involves the use of a catalyst and a reaction under controlled temperature and pressure conditions . For example, 3,4,5-trifluorobromobenzene was added to a 1000 mL autoclave with a Cu2O-bipyridine catalyst and ammonia water. The reaction was carried out at 160 °C with stirring for 10 hours .Molecular Structure Analysis
The molecular formula of 3-Chloro-2,4,6-trifluoroaniline is C6H4F3N . The structure includes a benzene ring with a chlorine atom and three fluorine atoms attached at different positions, and an amine group (-NH2) attached to the benzene ring .Chemical Reactions Analysis
Trifluoroaniline derivatives are used in various chemical reactions. For instance, 2,4,6-Trifluoroaniline was used in the synthesis of 3-nitro-2,4,6-trifluoroacetanilide, a series of N’-phenyl-N-(1-phenyl cyclopentyl)-methyl ureas, and 4-substituted 2,6-difluoro N-aryl pyridinones .Scientific Research Applications
Catalysis and Organic Synthesis
One area of application is in the field of catalysis and organic synthesis, where compounds like 3-chloro-2,4,6-trifluoroaniline serve as intermediates or catalysts. For example, studies have shown the use of similar trifluoromethylated compounds in catalytic C-C coupling reactions. These reactions are pivotal for creating complex organic molecules, including pharmaceuticals and agrochemicals. The unique electronic properties of trifluoromethyl groups often lead to increased reactivity and stability in these catalytic processes (Steffen et al., 2005).
Environmental Chemistry
In environmental chemistry, research focuses on the transformation and degradation pathways of fluorinated compounds, including 3-chloro-2,4,6-trifluoroaniline. These studies are essential for understanding the environmental fate of such chemicals, their potential accumulation, and their impacts on ecosystems. The selective gas-phase catalytic fluorination of chloropropenes to chlorofluoropropenes demonstrates the utility of fluorinated catalysts in achieving high selectivity and efficiency in environmental applications (Mao et al., 2014).
Material Science
In material science, the incorporation of fluorinated anilines into polymers and materials can modify their properties, such as hydrophobicity, chemical resistance, and thermal stability. Research into the synthesis of new materials often explores the reactivity and incorporation of trifluoroaniline derivatives to achieve desired material characteristics. The development of novel synthesis methods for triarylpyridine derivatives, which have applications ranging from pharmaceuticals to agrochemicals and materials science, showcases the versatility of fluorinated anilines in creating functional materials (Maleki, 2015).
Spectroscopy and Analytical Chemistry
Fluorinated anilines are also subjects of study in spectroscopy and analytical chemistry, where their unique spectral properties can be used for the identification and quantification of complex mixtures. The investigation of structural properties, vibrational spectra, and enhanced Raman scattering of related chloro- and bromoanilines provides insights into the electronic and structural influences of halogenation on aniline derivatives, which is crucial for developing sensitive analytical methods (Haruna et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2,4,6-trifluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVNZHYBSJJGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293426 |
Source


|
| Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,6-trifluoroaniline | |
CAS RN |
344-09-2 |
Source


|
| Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

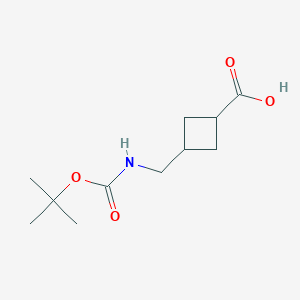
![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
